2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted significant interest due to their wide range of biological activities . They are nitrogen-containing heterocyclic compounds that are often used as scaffolds in the synthesis of new drugs .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves reactions with appropriate heterocyclic amines . Ultrasonic-assisted synthesis methods have also been used, resulting in good yields .Molecular Structure Analysis
The molecular structure of these compounds often features a pyrazolo[1,5-a]pyrimidine core, which can be functionalized with various groups to enhance their biological activity .Chemical Reactions Analysis
The chemical reactions involving these compounds are often influenced by the functional groups attached to the pyrazolo[1,5-a]pyrimidine core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their exact structure and functional groups .Scientific Research Applications
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. They offer tunable photophysical properties and are used as fluorescent probes for studying the dynamics of intracellular processes . These compounds can be designed to exhibit solid-state emission intensities, making them suitable for bioimaging applications.
Cancer Therapeutics
PPs have received significant attention in biological applications, particularly in cancer therapeutics. Their small size and efficient synthetic approaches allow for easy functionalization, which is crucial for developing targeted cancer treatments . They have been used as lipid droplet biomarkers for cancer cells, demonstrating their versatility in this field .
CDK2 Inhibition for Cancer Treatment
The pyrazolo[1,5-a]pyrimidine scaffold has been utilized in the design of novel CDK2 inhibitors. CDK2 is a target for cancer treatment that affects tumor cells selectively. Compounds with this core structure have shown significant cytotoxic activities against various cancer cell lines, making them promising candidates for cancer therapy .
Drug Design and Molecular Docking
The pyrazolo[1,5-a]pyrimidine moiety is widely used in the design of small molecules with diverse biological activity. It is found in the structure of drugs like indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. This core is also used in molecular docking studies to predict interactions with biological targets .
Antimicrobial and Antitubercular Agents
Due to their biological applications, there is growing interest in preparing pyrazolo[1,5-a]pyrimidines derivatives as antimicrobial and antitubercular agents. They have been shown to be promising in inhibiting the growth of microorganisms and the tuberculosis-causing bacteria .
Enzyme Inhibition
These derivatives are also explored for their potential as enzyme inhibitors. Their ability to interact with enzymes at a molecular level allows them to regulate biological pathways, which is essential for developing treatments for various diseases .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Action Environment
The compound’s photophysical properties can be tuned, suggesting that light exposure could potentially influence its activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-19(22-6-8-26-9-7-22)23-18(20-13)12-15(21-23)14-4-5-16(24-2)17(11-14)25-3/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDDLQGXYJROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCOCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5-methyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine |
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